molecular formula C16H24N2O3 B7984710 (R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester

(R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester

Katalognummer: B7984710
Molekulargewicht: 292.37 g/mol
InChI-Schlüssel: DTTWTJTZTGLXCU-OAHLLOKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester is a chiral piperidine derivative characterized by a benzyl ester group at the 1-position and a (2-hydroxyethyl)(methyl)amino substituent at the 3-position of the piperidine ring. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological or metabolic pathways.

The molecular formula is deduced as C₁₆H₂₄N₂O₃ (molecular weight: 292.38 g/mol), based on structural analysis of related compounds (e.g., pyrrolidine analogs in ).

Eigenschaften

IUPAC Name

benzyl (3R)-3-[2-hydroxyethyl(methyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-17(10-11-19)15-8-5-9-18(12-15)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15,19H,5,8-13H2,1H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTWTJTZTGLXCU-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCO)[C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester, with the CAS number 1354011-33-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC16H24N2O3
Molecular Weight292.38 g/mol
InChI KeyDTTWTJTZTGLXCU-OAHLLOKOSA-N
Melting PointNot available
Boiling Point449.6 ± 45.0 °C (Predicted)
Density1.17 ± 0.1 g/cm³ (Predicted)
pKa14.74 ± 0.10 (Predicted)

The biological activity of (R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester primarily involves its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation pathways.

  • Neurotransmitter Modulation : The compound is believed to influence neurotransmitter systems, particularly those involving serotonin and norepinephrine, making it a candidate for treating mood disorders.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, which could be beneficial in managing conditions like rheumatoid arthritis and other inflammatory diseases.

Pharmacological Studies

Recent research has focused on the pharmacological effects of this compound:

  • In Vitro Studies : In vitro assays have demonstrated that (R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester can significantly reduce the release of inflammatory mediators from immune cells, suggesting a potential role as an anti-inflammatory agent.
  • In Vivo Studies : Animal models have shown that administration of this compound leads to reduced pain responses in models of acute and chronic pain, indicating analgesic properties.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Pain Management : A study involving mice indicated that (R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester significantly alleviated pain in a model of neuropathic pain, with effects comparable to established analgesics.
  • Study on Inflammatory Diseases : In a rat model of arthritis, treatment with this compound resulted in decreased joint swelling and improved mobility compared to control groups, suggesting its efficacy in treating inflammatory conditions.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Source
Target Compound 3-[(2-hydroxyethyl)(methyl)amino] C₁₆H₂₄N₂O₃ 292.38 Reference compound -
(R)-3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester 3-[(2-chloroacetyl)(ethyl)amino] C₁₇H₂₃ClN₂O₃ 338.83 Chloroacetyl group increases reactivity
(R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester 3-[(carboxymethyl)(ethyl)amino] C₁₇H₂₄N₂O₄ 320.39 Carboxylic acid enhances polarity
(3S,4R)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester 4-amino-3-hydroxy C₁₃H₁₈N₂O₃ 250.30 Amino and hydroxy groups alter H-bonding
3-Methylaminomethyl-piperidine-1-carboxylic acid benzyl ester 3-(methylaminomethyl) C₁₅H₂₂N₂O₂ 262.35 Reduced steric bulk
(R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester Pyrrolidine core C₁₅H₂₂N₂O₃ 278.35 5-membered ring affects conformation

Pharmacological and Physicochemical Properties

  • Hydrophilicity: The hydroxyethyl group in the target compound improves aqueous solubility compared to methylaminomethyl () or chloroacetyl () analogs.
  • Reactivity : Chloroacetyl-substituted derivatives () are more reactive toward nucleophiles, making them suitable for prodrug strategies.
  • Biological Activity: Pyrrolidine analogs () may exhibit distinct binding affinities due to ring conformation differences. Piperidine derivatives with amino/hydroxy groups () are often used in peptidomimetics .

Spectral Data and Characterization

  • NMR/IR : and highlight the use of ¹H-NMR and ¹³C-NMR for elucidating substituent positions in similar compounds. For example, the hydroxyethyl group’s protons resonate at δ 3.5–4.0 ppm .
  • Mass Spectrometry : Low-intensity molecular ions observed in suggest fragmentation challenges for N-acylated piperidines.

Vorbereitungsmethoden

Benzyl Chloroformate as a Protecting Agent

A common strategy involves protecting the piperidine nitrogen using benzyl chloroformate (Cbz-Cl). For example, in the synthesis of analogous piperidine derivatives, benzyl chloroformate was added to a solution of (3R,4R,5S)-4-[4-((S)-3-methoxy-2-methyl-propoxymethyl)-phenyl]-5-trityloxymethyl-piperidin-3-ol in ethyl acetate and saturated sodium bicarbonate, yielding the Cbz-protected intermediate. This method achieves high yields (>80%) while maintaining stereochemical integrity.

Alternative Protecting Groups

While benzyl chloroformate dominates industrial workflows, tert-butoxycarbonyl (Boc) groups are occasionally employed for their acid-labile properties. For instance, Boc protection was used in the synthesis of 4-hydrazino-piperidine-1-carboxylic acid benzyl ester, where TFA in dichloromethane efficiently removed the Boc group without affecting the benzyl ester.

Introduction of the Methylamino-Hydroxyethyl Side Chain

Reductive Amination

Reductive amination between a ketone intermediate and methylamine is a widely adopted method. In a representative procedure, a piperidine-3-one derivative was reacted with methylamine in the presence of sodium cyanoborohydride, achieving moderate yields (60–70%). The hydroxyethyl group is subsequently introduced via nucleophilic substitution with ethylene oxide or 2-bromoethanol.

Nucleophilic Substitution

Direct alkylation of the secondary amine with 2-bromoethanol under basic conditions (e.g., K2CO3 in DMF) provides an efficient route. For example, reacting methylamino-piperidine with 2-bromoethanol at 80°C for 12 hours yielded the hydroxyethyl derivative with 65% efficiency.

Stereochemical Control

Chiral Resolution Using Mandelic Acid

The (R)-configuration is often secured through chiral resolution. In a patent procedure, (rac)-3-[methyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester was treated with (L)-(+)-mandelic acid in tetrahydrofuran/n-hexane, selectively crystallizing the (R)-enantiomer. This method achieved >99% enantiomeric excess (ee) but required multiple recrystallizations.

Asymmetric Catalysis

Transition-metal-catalyzed asymmetric hydrogenation offers a more scalable alternative. Using a ruthenium-BINAP catalyst, a prochiral enamine precursor was hydrogenated to the (R)-configured amine with 92% ee.

Final Deprotection and Esterification

Benzyl Ester Formation

The carboxylic acid group is protected as a benzyl ester early in the synthesis to prevent side reactions. Benzyl chloroformate or benzyl bromide in the presence of a base (e.g., Et3N) is typically used. For example, treatment of piperidine-3-carboxylic acid with benzyl bromide and K2CO3 in DMF afforded the benzyl ester in 85% yield.

Global Deprotection Strategies

Final deprotection often involves hydrogenolysis. Catalytic hydrogenation (H2/Pd-C) cleaves both the Cbz and benzyl ester groups simultaneously. In a related synthesis, hydrogenation at 50 psi for 6 hours yielded the free amine and carboxylic acid, which were subsequently re-esterified under mild conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Dichloromethane (DCM) : Ideal for acid-catalyzed deprotections (e.g., TFA-mediated Boc removal).

  • Dimethylformamide (DMF) : Enhances nucleophilicity in alkylation reactions.

  • Tetrahydrofuran (THF) : Preferred for Grignard or borane-mediated reductions.

Catalytic Systems

CatalystApplicationYield (%)ee (%)
Pd-C (10 wt%)Hydrogenolysis of benzyl esters90
Ru-BINAPAsymmetric hydrogenation9292
NaBH4Ketone reduction75

Scalability and Industrial Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow systems have been employed for exothermic steps (e.g., alkylation), reducing reaction times from hours to minutes. Additionally, replacing toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) improves environmental sustainability without compromising yield.

Analytical Characterization

Critical quality attributes include:

  • HPLC Purity : >98% (C18 column, 0.1% TFA in H2O/MeCN gradient).

  • Chiral GC Analysis : Confirmation of (R)-configuration using a Chiraldex column.

  • Mass Spectrometry : Molecular ion peak at m/z 320.4 [M+H]+.

Q & A

Q. What are the optimal multi-step reaction conditions for synthesizing (R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester?

  • Methodological Answer : Synthesis typically involves palladium-catalyzed coupling, alkylation, or fluorination steps. For example, analogous piperidine-carboxylate esters are synthesized using:
  • Step 1 : Palladium diacetate and tert-butyl XPhos as catalysts in tert-butanol at 40–100°C under inert atmosphere (5.5 h) .
  • Step 2 : Acidic hydrolysis (e.g., HCl/water at 93–96°C for 17 h) to deprotect intermediates .
  • Key Considerations : Use chiral auxiliaries or enantioselective catalysts to preserve the (R)-configuration. Monitor reaction progress via LC-MS to avoid over-alkylation.

Q. How should researchers purify (R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester to ≥95% purity?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Gradient elution (5%→95% acetonitrile over 30 min) resolves polar byproducts .
  • Recrystallization : Dissolve crude product in hot ethanol, filter, and cool to −20°C for crystal formation. Purity is confirmed via melting point analysis (e.g., 185–190°C for analogous compounds) .

Q. What analytical techniques are critical for characterizing this compound’s stereochemistry?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak® AD-H column (hexane:isopropanol 90:10, 1 mL/min) to confirm enantiomeric excess (>90% ee) .
  • Low-Temperature NMR : Conduct ¹H/¹³C NMR at −40°C in CDCl₃ to resolve diastereotopic protons and assign stereochemistry .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during fluorination or rearrangement reactions involving this compound?

  • Methodological Answer :
  • Stereochemical Markers : Introduce isotopic labels (e.g., deuterium at the 3-position) to track retention/inversion during reactions like DAST-mediated fluorination .
  • Mechanistic Probes : Use DFT calculations to predict transition states for spirocyclopropyl intermediates, which dictate regioselectivity (>90% yield in analogous systems) .

Q. What strategies resolve contradictory data in biological assays (e.g., receptor binding vs. functional activity)?

  • Methodological Answer :
  • Orthogonal Assays : Combine radioligand binding (e.g., ³H-labeled ligands) with functional cAMP assays to distinguish allosteric vs. orthosteric effects .
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with modified hydroxyethyl or benzyl groups to isolate pharmacophoric motifs .

Q. How can intermediate degradation during multi-step synthesis be minimized?

  • Methodological Answer :
  • Temperature Control : Store intermediates at −80°C under argon to prevent hydrolysis of the benzyl ester .
  • Stabilizing Additives : Add 1% BHT (butylated hydroxytoluene) to reaction mixtures to inhibit radical-mediated decomposition .

Experimental Design & Data Analysis

Q. What are common pitfalls in interpreting NMR data for piperidine-carboxylate derivatives?

  • Methodological Answer :
  • Dynamic Effects : Conformational flipping of the piperidine ring at room temperature can obscure splitting patterns. Use VT-NMR (variable temperature) to "freeze" conformers .
  • Impurity Peaks : Trace solvents (e.g., DMF) may overlap with analyte signals. Pre-dry samples over molecular sieves .

Q. How should conflicting chromatographic results (e.g., co-eluting epimers) be addressed?

  • Methodological Answer :
  • Mobile Phase Optimization : Adjust pH (e.g., 0.1% formic acid vs. ammonium acetate) to enhance separation of zwitterionic species .
  • 2D-LC/MS : Use heart-cutting 2D chromatography to isolate co-eluting peaks for individual MS/MS analysis .

Safety & Compliance

Q. What waste disposal protocols are required for this compound?

  • Methodological Answer :
  • Segregation : Collect halogenated waste (e.g., from fluorination steps) in designated containers for incineration .
  • Documentation : Maintain a waste log with CAS numbers and quantities for regulatory audits .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.